Residual Proton Signal: Benzene-d1 Provides a Clean Singlet for Unambiguous Quantitation vs. Complex Multiplets
In 1H NMR spectroscopy, the residual proton signal from Benzene-d1 is a well-defined singlet at 7.16 ppm [1]. This contrasts sharply with Benzene-d6, where the residual proton signal from the C6D5H isotopomer is a complex multiplet due to coupling with deuterium nuclei, complicating integration and quantitation [2].
| Evidence Dimension | Residual 1H NMR Signal Multiplicity |
|---|---|
| Target Compound Data | Singlet at 7.16 ppm |
| Comparator Or Baseline | Benzene-d6: Complex multiplet around 7.15-7.35 ppm |
| Quantified Difference | Qualitative difference in spectral complexity |
| Conditions | 1H NMR spectrum in a 5mm NMR tube, referenced to TMS |
Why This Matters
A simple singlet enables more accurate integration for quantitative NMR (qNMR) and simpler spectral interpretation, reducing analysis time and potential for error.
- [1] Jinchutou. (2017). NMR Common Solvent and Water Peaks (Data Table). View Source
- [2] University of Ottawa NMR Facility Blog. (2007). Width of Residual Proton Resonances for Chloroform-d and Benzene-d6. View Source
